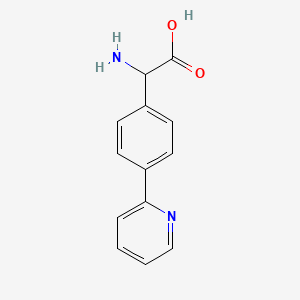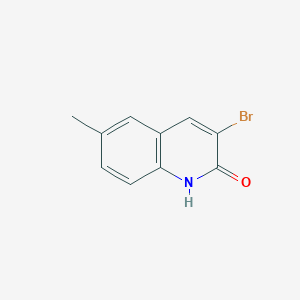![molecular formula C16H22O3S B13879643 Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate is an organic compound with a molecular structure that includes a sulfanyl group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate typically involves the reaction of 2,5-dimethylphenylthiol with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including distillation and recrystallization, are employed to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The ester and carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(2,4-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
- Methyl 5-(2,6-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
- Methyl 5-(3,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
Uniqueness
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C16H22O3S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate |
InChI |
InChI=1S/C16H22O3S/c1-11-6-7-12(2)14(8-11)20-10-13(17)9-16(3,4)15(18)19-5/h6-8H,9-10H2,1-5H3 |
Clé InChI |
VZLOPYZDKBPAMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SCC(=O)CC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)





![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)


